![molecular formula C19H18N6O2 B2715946 2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-19-3](/img/structure/B2715946.png)
2-(4-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:- These compounds may target pathways related to cell proliferation, apoptosis, and angiogenesis, making them valuable candidates for drug development .
- Researchers investigate their efficacy against multidrug-resistant strains, aiming to combat infectious diseases .
Pharmacology
CB2 Cannabinoid Agonists:- These receptors play a role in immune modulation, inflammation, and pain perception, making CB2 agonists relevant for therapeutic interventions .
- Some triazolo[1,5-a]pyrimidines act as adenosine antagonists, potentially influencing conditions like inflammation and neurodegenerative diseases .
Material Sciences
Future Directions
Mechanism of Action
Target of action
1,2,4-triazolo[1,5-a]pyrimidines are usually found in medicinal and biologically active compounds . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Biochemical pathways
1,2,4-triazolo[1,5-a]pyrimidines are known to affect various pathways depending on their specific targets .
Result of action
1,2,4-triazolo[1,5-a]pyrimidines generally have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-15(17(20)26)16(13-4-3-9-21-10-13)25-19(22-11)23-18(24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H2,20,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIRNIQAKVCOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CN=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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